molecular formula C23H21ClN2O2S B11355496 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](5-chloro-3,6-dimethyl-1-benzofuran-2-yl)methanone

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](5-chloro-3,6-dimethyl-1-benzofuran-2-yl)methanone

Cat. No.: B11355496
M. Wt: 424.9 g/mol
InChI Key: OPFBNQUZWHDIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(5-Chloro-3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzofuran and benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Chloro-3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzofuran Derivative: The initial step involves the synthesis of the benzofuran core.

    Introduction of Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chlorine and methyl groups at the desired positions on the benzofuran ring.

    Coupling with Piperidine: The benzofuran derivative is then coupled with piperidine using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of Benzothiazole Ring: The final step involves the formation of the benzothiazole ring through a cyclization reaction with 2-aminothiophenol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiazole rings, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-[1-(5-Chloro-3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(5-Chloro-3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(5-Chloro-3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole is unique due to its combined benzofuran and benzothiazole structure, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities.

Properties

Molecular Formula

C23H21ClN2O2S

Molecular Weight

424.9 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(5-chloro-3,6-dimethyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C23H21ClN2O2S/c1-13-11-19-16(12-17(13)24)14(2)21(28-19)23(27)26-9-7-15(8-10-26)22-25-18-5-3-4-6-20(18)29-22/h3-6,11-12,15H,7-10H2,1-2H3

InChI Key

OPFBNQUZWHDIEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.